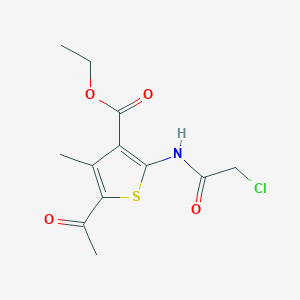

5-Acetyl-2-(2-chloro-acetylamino)-4-methyl-thiophene-3-carboxylic acid ethyl ester

描述

Historical Development of Thiophene-Based Compounds

Thiophene, first isolated by Viktor Meyer in 1882 as a benzene contaminant, gained prominence due to its aromaticity and reactivity resembling benzene. Meyer’s identification of thiophene through the indophenin reaction—a blue dye formation with isatin and sulfuric acid—laid the groundwork for exploring its derivatives. Early synthetic methods, such as the Paal-Knorr thiophene synthesis using 1,4-diketones and phosphorus pentasulfide, enabled the production of substituted thiophenes. The Gewald reaction, developed in the 1960s, further expanded access to 2-aminothiophenes by condensing ketones with sulfur and cyanoacetates. These advances facilitated the creation of functionalized thiophenes like 5-acetyl-2-(2-chloro-acetylamino)-4-methyl-thiophene-3-carboxylic acid ethyl ester, which incorporates multiple substituents to modulate electronic and steric properties.

The structural evolution of thiophene derivatives accelerated with the recognition of their bioisosteric potential. For instance, replacing benzene with thiophene in drug candidates often enhances metabolic stability while retaining target affinity. The introduction of electron-withdrawing groups (e.g., chloroacetamido) and ester moieties in compounds like this derivative reflects strategies to optimize pharmacokinetic and pharmacodynamic profiles.

Significance in Medicinal Chemistry Research

Thiophene derivatives occupy a critical niche in antimicrobial and anticancer research due to their ability to interact with biological targets through diverse mechanisms. The chloroacetamido group in this compound is particularly noteworthy, as it may act as a reactive handle for covalent binding or participate in hydrogen-bonding interactions with enzyme active sites. Recent studies on analogous thiophene-arylamide compounds demonstrate potent inhibition of Mycobacterium tuberculosis DprE1, an essential enzyme for cell wall biosynthesis. For example, compound 23j from this class exhibited a minimum inhibitory concentration (MIC) of 0.02 μg/mL against drug-sensitive tuberculosis strains, underscoring the therapeutic potential of properly functionalized thiophenes.

Table 1: Key Structural Features and Biological Activities of Selected Thiophene Derivatives

The ethyl ester group in this compound enhances solubility, a property critical for in vitro assays and formulation development. Furthermore, the methyl group at position 4 likely contributes to steric stabilization, preventing undesired metabolic oxidation.

Current Research Trends in Functionalized Thiophenes

Modern synthetic strategies emphasize modular approaches to thiophene functionalization. The target compound’s synthesis likely involves sequential acylation and alkylation steps, as evidenced by related pathways for ethyl 5-acetyl-2-[(2-chloroacetyl)amino]-4-methylthiophene-3-carboxylate. Recent innovations include microwave-assisted Gewald reactions and transition-metal-catalyzed cross-couplings, which improve yield and selectivity.

In drug discovery, computational docking studies guide the optimization of thiophene derivatives. For instance, molecular modeling of DprE1 inhibitors revealed that the thiophene core’s planarity allows deep penetration into the enzyme’s hydrophobic pocket, while the chloroacetamido group forms critical hydrogen bonds with catalytic residues. Such insights validate the design rationale behind multi-substituted thiophenes like this compound.

Table 2: Synthetic Routes for Functionalized Thiophenes

Ongoing research explores the incorporation of thiophene derivatives into covalent inhibitors and prodrugs. The chloroacetamido group’s electrophilicity suggests potential for targeted covalent modification of cysteine residues in pathogen-specific enzymes. Additionally, the ethyl ester may serve as a prodrug moiety, undergoing hydrolysis in vivo to enhance bioavailability.

属性

IUPAC Name |

ethyl 5-acetyl-2-[(2-chloroacetyl)amino]-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4S/c1-4-18-12(17)9-6(2)10(7(3)15)19-11(9)14-8(16)5-13/h4-5H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHGTCWOLDALEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-(2-chloro-acetylamino)-4-methyl-thiophene-3-carboxylic acid ethyl ester typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone (such as acetone) with elemental sulfur and a nitrile (such as malononitrile) under basic conditions.

Acetylation: The thiophene ring is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to introduce the acetyl group at the 5-position.

Esterification: Finally, the carboxylic acid group at the 3-position is esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce the compound at an industrial scale.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various amide or thioether derivatives.

科学研究应用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of the thiophene ring, along with the acetyl and chloroacetyl groups, can interact with biological targets in unique ways.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

作用机制

The mechanism of action of 5-Acetyl-2-(2-chloro-acetylamino)-4-methyl-thiophene-3-carboxylic acid ethyl ester would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating their functions. The acetyl and chloroacetyl groups could form covalent bonds with active site residues, altering the activity of the target protein.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Ring

Compound A : Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate

- Molecular Formula : C₁₂H₁₅ClN₂O₄S

- Key Differences: Position 5: Methylcarbamoyl (-CONHCH₃) replaces the acetyl group.

Compound B : 2-Amino-5-acetyl-4-methyl-thiophene-3-carboxylic acid ethyl ester

- Molecular Formula: C₁₁H₁₅NO₃S

- Key Differences: Position 2: Amino group (-NH₂) replaces the chloroacetamido group. Impact: Reduced electrophilicity and reactivity, making it less prone to nucleophilic substitution reactions. This compound serves as a precursor for pyrazole and pyrimidine derivatives () .

Fused-Ring Systems and Extended Scaffolds

Compound C : 2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester

- Molecular Formula: C₁₂H₁₄ClNO₃S

- Key Differences :

Compound D : 2-(2-Chloro-acetylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylic acid ethyl ester

- Molecular Formula: C₁₃H₁₅ClNO₃S₂

- Key Differences: Scaffold: Thiopyran fused to thiophene.

Functional Group Modifications

Compound E : Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

- Molecular Formula : C₉H₁₀N₂O₂S

- Key Differences: Position 2: Amino (-NH₂) and cyano (-CN) groups replace chloroacetamido and acetyl groups. Impact: The electron-withdrawing cyano group increases electrophilicity at position 4, enabling further functionalization (e.g., coupling with diazonium salts, as in ) .

Compound F : Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate

- Molecular Formula: C₁₃H₁₂ClNO₂S

- Key Differences: Position 5: 3-Chlorophenyl group replaces acetyl.

Comparative Data Table

生物活性

5-Acetyl-2-(2-chloro-acetylamino)-4-methyl-thiophene-3-carboxylic acid ethyl ester (CAS Number: 306731-53-3) is a thiophene derivative with potential biological activities. This compound has garnered interest due to its structural features, which may contribute to various pharmacological effects. This article reviews its biological activity, including anticancer and antimicrobial properties, based on available research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C12H14ClN1O3S1

- Molecular Weight : 287.76 g/mol

- IUPAC Name : Ethyl 5-acetyl-2-[(2-chloroacetyl)amino]-4-methylthiophene-3-carboxylate

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

Studies have shown that compounds with similar thiophene structures possess significant anticancer properties. For instance, a study evaluating the cytotoxic effects on A549 lung adenocarcinoma cells demonstrated that certain thiophene derivatives can reduce cell viability significantly. The results suggested that the incorporation of specific substituents enhances the anticancer efficacy of these compounds.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 | Not specified | |

| Thiophene derivative X | A549 | 64 | |

| Thiophene derivative Y | HSAEC1-KT | 78 |

The mechanisms underlying the anticancer activity often involve the induction of apoptosis and inhibition of cell proliferation pathways, although specific pathways for this compound remain to be fully elucidated.

Antimicrobial Activity

The antimicrobial potential of this compound has not been extensively studied; however, related thiophene compounds have shown activity against multidrug-resistant strains of bacteria. For example, a related study indicated that certain derivatives displayed promising antimicrobial effects against Staphylococcus aureus and other Gram-positive bacteria.

Further research is needed to determine the specific antimicrobial efficacy of this compound against various pathogens.

Toxicological Profile

According to safety data sheets, the compound exhibits potential skin and eye irritation properties, classified as Category 2 for skin irritation and Category 2A for eye irritation. It is also noted for causing respiratory system toxicity upon single exposure .

Case Studies and Research Findings

A notable study emphasized the synthesis and biological evaluation of various thiophene derivatives, including this compound. The findings indicated a structure-activity relationship where modifications to the thiophene ring influenced both anticancer and antimicrobial activities.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for preparing 5-Acetyl-2-(2-chloro-acetylamino)-4-methyl-thiophene-3-carboxylic acid ethyl ester?

- Methodological Answer : The compound is synthesized via refluxing intermediates in acetic acid with sodium acetate as a base. For example, derivatives of 2-aminothiazol-4(5H)-one are reacted with formyl-indole carboxylates under reflux for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures . Similar protocols involve condensation of cyanoacetamide derivatives with ethyl acetoacetate and sulfur in ethanol, catalyzed by triethylamine, with reflux times of 5 hours .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- NMR : To confirm substituent positions (e.g., methyl, acetyl, chloro groups) via chemical shifts.

- Mass spectrometry : For molecular weight validation (e.g., molecular formula C15H17NO3S, MW 291.36) .

- X-ray crystallography : To resolve structural ambiguities, especially for thiophene ring conformations and substituent orientations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalyst selection : Triethylamine enhances condensation reactions by deprotonating intermediates .

- Solvent optimization : Acetic acid or ethanol improves solubility of reactants, while DMF aids recrystallization .

- Reflux duration : Extended reflux (5+ hours) ensures complete cyclization, as seen in thiophene ring formation .

Q. What strategies can resolve contradictory data in spectroscopic analysis, such as unexpected peaks in NMR or IR spectra?

- Methodological Answer :

- Cross-validation : Use complementary techniques (e.g., combining <sup>13</sup>C NMR with X-ray data) to confirm substituent assignments .

- Computational modeling : Compare experimental IR stretches with density functional theory (DFT)-predicted vibrational modes for functional groups like the chloro-acetylamino moiety .

- Isolation of intermediates : Verify purity at each synthesis step to rule out byproducts causing spectral noise .

Q. How does the chloro-acetylamino substituent influence the compound’s reactivity in subsequent functionalization reactions?

- Methodological Answer :

- The chloro group acts as a leaving group, enabling nucleophilic substitution (e.g., with amines or thiols). For instance, in derivatives like ethyl 5-acetamido-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylate, the chloro-acetylamino group facilitates condensation with benzaldehyde to form styryl derivatives .

- Steric effects from the acetyl and methyl groups may slow reactivity, requiring elevated temperatures (120°C) for efficient coupling .

Q. What safety considerations are critical when designing large-scale synthesis experiments for this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., sulfur or chlorine byproducts) .

- Protective equipment : Wear self-contained breathing apparatus and chemical-resistant gloves during spills .

- Waste management : Neutralize acidic residues (e.g., acetic acid) before disposal to prevent environmental contamination .

Key Notes

- Contradiction Analysis : Discrepancies in reflux times (3–5 hours in vs. 5 hours in ) may arise from differences in reactant solubility. Researchers should adjust based on solvent polarity.

- Advanced Applications : Derivatives of this compound show potential in heterocyclic chemistry for synthesizing pyrazole- and pyrimidine-fused thiophenes, which are relevant in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。